212370-40-6
Description
Compound 212370-40-6, also known as Gp100 (25-33), human or Hgp100 (25-33), is a 9-amino acid peptide fragment derived from the human melanoma-associated antigen glycoprotein 100 (gp100). It is widely studied in cancer immunotherapy due to its role as an H-2Dᵇ-restricted epitope recognized by cytotoxic CD8⁺ T cells .
- Molecular Formula: C₅₂H₈₂N₁₆O₁₄
- Molecular Weight: 1155.31 g/mol
- Sequence: H-Lys-Val-Pro-Arg-Asn-Gln-Asp-Trp-Leu-OH (Single-letter code: KVPRNQDWL)
- Function: Induces antigen-specific T-cell responses, making it a candidate for melanoma vaccines .
- Solubility: Water-soluble, stored at -20°C to maintain stability .
Properties
CAS No. |
212370-40-6 |
|---|---|
Molecular Formula |
C₅₂H₈₂N₁₆O₁₄ |
Molecular Weight |
1155.31 |
sequence |
One Letter Code: KVPRNQDWL |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Gp100 (25-33), human is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups during the synthesis .
Industrial Production Methods
Industrial production of Gp100 (25-33), human follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
Gp100 (25-33), human primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions involving its amino acid side chains .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize methionine residues.
Reduction: Reducing agents like dithiothreitol (DTT) are used to reduce disulfide bonds.
Major Products Formed
The primary product formed from these reactions is the peptide itself, with modifications depending on the specific reaction conditions. For example, oxidation of methionine residues results in methionine sulfoxide .
Scientific Research Applications
Gp100 (25-33), human has several applications in scientific research:
Cancer Research: It is used as a model antigen in studies of melanoma and other cancers.
Drug Development: It serves as a target for developing peptide-based vaccines and other therapeutic agents.
Mechanism of Action
Gp100 (25-33), human exerts its effects by being recognized by T cells. The peptide binds to the major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells. This complex is then recognized by T cell receptors (TCRs) on cytotoxic T lymphocytes (CTLs), leading to T cell activation and an immune response against cells expressing the melanoma antigen .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound 212370-40-6 vs. 212370-36-0 (Mgp100 (25-33))
Structural Analysis
Notes:
- Position 1: Lysine (positively charged) in this compound vs. glutamic acid (negatively charged) in 212370-36-0.
- Position 2 : Valine (hydrophobic) in this compound vs. glycine (flexible, small) in 212370-36-0. Glycine may reduce steric hindrance but weaken hydrophobic interactions .
- Position 3 : Proline (rigid, induces turns) in this compound vs. serine (polar, flexible) in 212370-36-0. Proline’s rigidity may stabilize peptide conformation for MHC presentation .
*Molecular weight estimation based on residue substitutions (see calculation in notes).
Functional Implications
- This compound: Demonstrated efficacy in preclinical models for melanoma due to strong H-2Dᵇ binding and T-cell activation .
- Substitutions at positions 1–3 may diminish immunogenicity .
Compound this compound vs. Other Tumor Antigen Peptides
While the provided evidence lacks direct comparisons to other tumor antigens (e.g., MART-1), general principles highlight:
Notes and Limitations
- Data Gaps : Direct comparative studies between this compound and 212370-36-0 are absent in the provided evidence. Conclusions are inferred from structural principles.
- Theoretical Estimates : Molecular weight for 212370-36-0 was calculated by subtracting the mass difference between substituted residues (Lys→Glu: -33.16 g/mol; Val→Gly: -42.08 g/mol; Pro→Ser: -10.04 g/mol; total: -85.28 g/mol). Actual values may vary.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
